8-(4-Methoxyphenyl)azocan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Methoxyphenyl)azocan-2-one is a chemical compound that belongs to the class of azocanones It is characterized by the presence of a methoxyphenyl group attached to an azocan-2-one ring
Vorbereitungsmethoden
The synthesis of 8-(4-Methoxyphenyl)azocan-2-one can be achieved through several synthetic routes. One common method involves the 8-endo cyclization of α-carbamoyl radicals. This process is facilitated by the use of reagents such as Mg(ClO4)2 and bis(oxazoline) ligands, which promote the cyclization of N-ethoxycarbonyl-substituted N-(pent-4-enyl)-2-iodoalkanamides . Another method involves the use of BF3·OEt2/H2O to promote the reaction of N-ethoxycarbonyl-N-(2-allylaryl)-2-iodoalkanamides, leading to the formation of benzazocanone products .
Analyse Chemischer Reaktionen
8-(4-Methoxyphenyl)azocan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in iodine-atom-transfer reactions, where α-carbamoyl radicals undergo 8-endo cyclization to form azocan-2-ones . Common reagents used in these reactions include Mg(ClO4)2, bis(oxazoline) ligands, and BF3·OEt2. The major products formed from these reactions are 3,5-trans-substituted azocan-2-ones and benzazocanone products with a 3,5-cis configuration .
Wissenschaftliche Forschungsanwendungen
8-(4-Methoxyphenyl)azocan-2-one has several applications in scientific research. It is used as a building block in the synthesis of various organic compounds and pharmaceuticals. The compound’s unique structure makes it valuable in the development of new drugs and materials. Additionally, it is used in the study of chemical reactions and mechanisms, providing insights into the behavior of azocanones under different conditions .
Wirkmechanismus
The mechanism of action of 8-(4-Methoxyphenyl)azocan-2-one involves the formation of α-carbamoyl radicals, which undergo 8-endo cyclization to form azocan-2-ones. This process is facilitated by the presence of Mg(ClO4)2 and bis(oxazoline) ligands, which promote the cyclization and improve the efficiency of the reaction . The compound’s molecular targets and pathways are primarily related to its ability to form stable azocanone structures through radical cyclization.
Vergleich Mit ähnlichen Verbindungen
8-(4-Methoxyphenyl)azocan-2-one can be compared to other similar compounds, such as 8-(4-ethylphenyl)azocan-2-one and 8-(4-methylphenyl)azocan-2-one. These compounds share a similar azocan-2-one core structure but differ in the substituents attached to the phenyl ring For example, 8-(4-ethylphenyl)azocan-2-one and 8-(4-methylphenyl)azocan-2-one may exhibit different chemical properties and biological activities compared to this compound .
Eigenschaften
Molekularformel |
C14H19NO2 |
---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
8-(4-methoxyphenyl)azocan-2-one |
InChI |
InChI=1S/C14H19NO2/c1-17-12-9-7-11(8-10-12)13-5-3-2-4-6-14(16)15-13/h7-10,13H,2-6H2,1H3,(H,15,16) |
InChI-Schlüssel |
XEPYGXAJTIKQRY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CCCCCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.